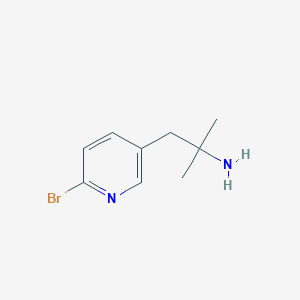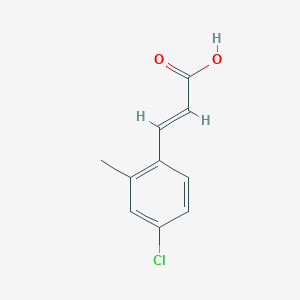
(E)-3-(4-Chloro-2-methylphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-Chloro-2-methylphenyl)acrylic acid is an organic compound belonging to the class of acrylic acids It is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is conjugated with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-Chloro-2-methylphenyl)acrylic acid typically involves the reaction of 4-chloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-(4-Chloro-2-methylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSMe) are used under basic conditions.
Major Products:
Oxidation: Formation of 4-chloro-2-methylbenzoic acid.
Reduction: Formation of 3-(4-chloro-2-methylphenyl)propanol.
Substitution: Formation of 3-(4-aminophenyl)acrylic acid or 3-(4-thiophenyl)acrylic acid.
Aplicaciones Científicas De Investigación
(E)-3-(4-Chloro-2-methylphenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of polymers and resins with specific functional properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-Chloro-2-methylphenyl)acrylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also interact with bacterial cell membranes, leading to cell lysis and death. The exact molecular pathways and targets are still under investigation, but its effects are attributed to its ability to modulate biochemical processes at the cellular level.
Comparación Con Compuestos Similares
4-Chloro-2-methylphenol: Shares the chloro and methyl substituents but lacks the acrylic acid moiety.
3-(4-Methoxyphenyl)acrylic acid: Similar structure but with a methoxy group instead of a chloro group.
4-Chloro-2-methylphenoxyacetic acid: Contains a phenoxyacetic acid moiety instead of an acrylic acid.
Uniqueness: (E)-3-(4-Chloro-2-methylphenyl)acrylic acid is unique due to its combination of a chloro and methyl group on the phenyl ring with an acrylic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
(E)-3-(4-chloro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
Clave InChI |
ALQRJTBEKVHVBW-HWKANZROSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)/C=C/C(=O)O |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



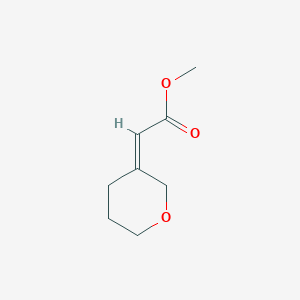
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)
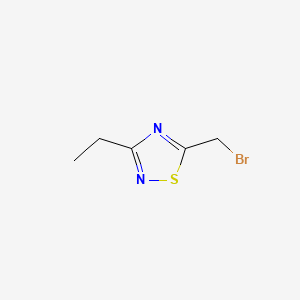
![3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine](/img/structure/B13544754.png)
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)
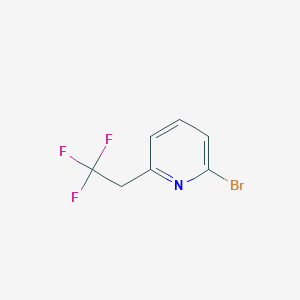
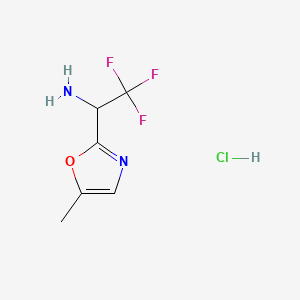
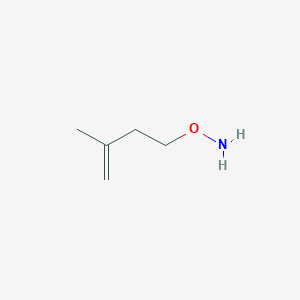
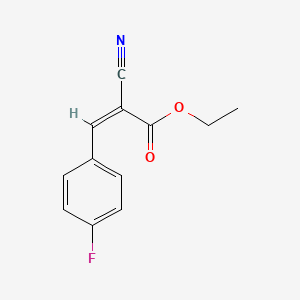
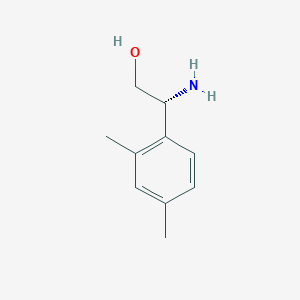
![4-Sulfocalix[4]arene, Hydrate](/img/structure/B13544781.png)
![1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride](/img/structure/B13544782.png)
